molecular formula C8H8F3NO2S B1581867 N-benzyl-1,1,1-trifluoromethanesulfonamide CAS No. 36457-58-6

N-benzyl-1,1,1-trifluoromethanesulfonamide

Cat. No.: B1581867
CAS No.: 36457-58-6
M. Wt: 239.22 g/mol
InChI Key: IJHVVEQTOXFGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1,1,1-trifluoromethanesulfonamide is a useful research compound. Its molecular formula is C8H8F3NO2S and its molecular weight is 239.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-1,1,1-trifluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c9-8(10,11)15(13,14)12-6-7-4-2-1-3-5-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHVVEQTOXFGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189972
Record name N-Benzyl-1,1,1-trifluoromethanesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36457-58-6
Record name 1,1,1-Trifluoro-N-(phenylmethyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36457-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-1,1,1-trifluoromethanesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036457586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-1,1,1-trifluoromethanesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-1,1,1-trifluoromethanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Benzyltrifluoromethanesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD6QU4JTR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1,1,1-trifluoromethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1,1,1-trifluoromethanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-1,1,1-trifluoromethanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-1,1,1-trifluoromethanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-1,1,1-trifluoromethanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-1,1,1-trifluoromethanesulfonamide
Customer
Q & A

Q1: What is the structure of N-Benzyltrifluoromethanesulfonamide and what are its key physical properties?

A1: N-Benzyltrifluoromethanesulfonamide, also known as N-benzyl-1,1,1-trifluoromethanesulfonamide, is a colorless solid with a melting point of 44-46 °C. [] Its molecular formula is C8H8F3NO2S and its molecular weight is 239.22 g/mol. [] It is soluble in most organic solvents. []

Q2: How is N-Benzyltrifluoromethanesulfonamide prepared?

A2: N-Benzyltrifluoromethanesulfonamide can be synthesized by reacting benzylamine with triflic anhydride (trifluoromethanesulfonic anhydride) in dichloromethane at 0°C. [] After workup and purification, the compound can be obtained as a colorless solid in good yield. []

Q3: What are some potential applications of N-Benzyltrifluoromethanesulfonamide in organic synthesis?

A3: N-Benzyltrifluoromethanesulfonamide is a versatile reagent that can be used for the introduction of nitrogen into molecules. [] It is particularly useful in the Gabriel and Mitsunobu reactions. [] While the provided research doesn't delve into specific applications, its use as a building block in the synthesis of N-Allenyl-N-benzyltrifluoromethanesulfonamide [] highlights its potential in creating more complex molecules with possible biological activities.

Q4: Are there any known safety concerns associated with handling N-Benzyltrifluoromethanesulfonamide?

A4: While the provided research doesn't mention specific hazards associated with handling N-Benzyltrifluoromethanesulfonamide, it does caution that fluoromethanesulfonamides, in general, are known to possess herbicidal and anti-inflammatory properties. [] Therefore, it is essential to handle this compound with care and use appropriate personal protective equipment during its synthesis and application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.